(2-Methoxy-6-phenylpyridin-3-yl)boronic acid

Suzuki-Miyaura Coupling Ortho-Substituent Effect Reaction Yield

Generic substitution of aryl boronic acids risks failed Suzuki coupling due to regioisomeric mismatch and uncontrolled ortho-steric effects. This compound is the sole building block that delivers the 2-methoxy-6-phenylpyridin-3-yl motif without protecting-group manipulation. • Regioselectivity validated: 3-boronic acid position dictates C-C bond connectivity; isomers (e.g., CAS 155079-10-0 or 1029654-14-5) give constitutionally distinct products. • Ortho-OMe steric penalty quantified in literature-allows accurate catalyst/excess modeling during scale-up. • Available at ≥95% purity; suitable for direct parallel library synthesis without re-purification. Procure this exact CAS to maintain synthetic route fidelity from discovery to pilot scale.

Molecular Formula C12H12BNO3
Molecular Weight 229.04 g/mol
CAS No. 1029654-26-9
Cat. No. B1302971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-6-phenylpyridin-3-yl)boronic acid
CAS1029654-26-9
Molecular FormulaC12H12BNO3
Molecular Weight229.04 g/mol
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)C2=CC=CC=C2)OC)(O)O
InChIInChI=1S/C12H12BNO3/c1-17-12-10(13(15)16)7-8-11(14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3
InChIKeyQKCHRZYPRDYABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid – Overview


(2-Methoxy-6-phenylpyridin-3-yl)boronic acid (CAS 1029654-26-9) is a heteroaryl boronic acid building block with the molecular formula C12H12BNO3 and a molecular weight of 229.04 g/mol [1]. The compound features a trisubstituted pyridine core bearing a methoxy group at the 2-position, a phenyl ring at the 6-position, and the synthetically crucial boronic acid functionality at the 3-position . It is commercially available from multiple vendors at purities typically ranging from 95% to 98% . As a member of the aryl boronic acid class, it is primarily employed as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl scaffolds .

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid – Substitution Risks


Generic substitution among aryl boronic acids without considering regio- and stereoelectronic effects carries a high risk of synthetic failure. The position of the boronic acid on the pyridine ring determines the point of C–C bond formation, directly dictating the final molecular topology. An isomer such as (6-phenylpyridin-3-yl)boronic acid (CAS 155079-10-0) [1] or 2-phenylpyridine-3-boronic acid (CAS 1029654-14-5) would produce a differently connected biaryl system. Furthermore, the 2-methoxy substituent introduces distinct electronic and steric properties that can significantly modulate reaction rates, yields, and chemoselectivity in cross-coupling events, as ortho-substituent effects are well-documented in the literature. The quantitative evidence below demonstrates that even closely related analogs cannot be casually interchanged without compromising synthetic outcomes.

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid – Comparative Evidence


Suzuki Coupling: Ortho-Methoxy Yield Penalty

In a direct head-to-head study on the Suzuki coupling of arylboronic acids with a 4-iodo-β-carboline scaffold, 2-methoxyphenylboronic acid delivered a 73% isolated yield, compared to the 90% yield achieved with unsubstituted phenylboronic acid under identical conditions (3 mol% Pd(PPh3)4, 2 eq Na2CO3, toluene/ethanol, reflux, 24 h) . This 17% yield reduction is directly attributable to the steric hindrance introduced by the ortho-methoxy group. By class-level inference, (2-methoxy-6-phenylpyridin-3-yl)boronic acid is expected to exhibit a similar, quantifiable reactivity profile distinct from its non-methoxylated analog 2-phenylpyridine-3-boronic acid, a key consideration for reaction scale-up and cost calculation.

Suzuki-Miyaura Coupling Ortho-Substituent Effect Reaction Yield

Regioisomeric Specificity

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid directs C–C bond formation exclusively at the pyridine 3-position. Its closest commercially available regioisomer, (6-phenylpyridin-3-yl)boronic acid (CAS 155079-10-0), carries the boronic acid at the 5-position of the pyridine ring [1]. These two isomers are not interchangeable; coupling with the same aryl halide partner yields constitutionally distinct biaryl products. No yield-modifying electronic effects between the two isomers have been published in a head-to-head comparison, but their topological non-equivalence is absolute and constitutes a binary selection criterion: the desired coupling product dictates which isomer must be procured.

Regiochemistry Structural Isomer Molecular Topology

Methoxy Electronic Effect on Suzuki Coupling Rate

Investigators have shown that for electronically diverse arylboronic acids, electron-donating substituents like methoxy slow the transmetalation step relative to electron-neutral substrates. In one study, the relative rate constant (krel) for an electron-rich analog was measured at 0.55 ± 0.05, compared to a krel of 1.00 for phenylboronic acid under identical Ni-catalyzed Suzuki–Miyaura conditions [1]. By class-level inference, the 2-methoxy group in (2-methoxy-6-phenylpyridin-3-yl)boronic acid is expected to impart a qualitatively similar rate-diminishing effect compared to the non-methoxylated analog 2-phenylpyridine-3-boronic acid, though exact rate data for this specific heteroaryl system have not been reported and represent a literature gap.

Electronic Effect Reaction Kinetics Boronic Acid Reactivity

Commercial Purity and Cost Benchmarks

Market pricing data shows that (2-methoxy-6-phenylpyridin-3-yl)boronic acid (95% purity, 250 mg) is listed at approximately $172.90 , while the simpler 2-phenylpyridine-3-boronic acid (CAS 1029654-14-5, 95% purity) is listed from other vendors at significantly lower prices for comparable quantities . The higher cost reflects the additional synthetic steps required to install the methoxy group and the lower sales volume. From a procurement perspective, this price differential must be weighed against the functional necessity of the 2-methoxy substituent in the target molecule.

Commercial Availability Purity Analysis Procurement Cost

NorA Efflux Pump Inhibitor SAR

A focused medicinal chemistry study on 6-substituted pyridine-3-boronic acids demonstrated that aromatic alkoxy substituents at the 6-position are critical for NorA efflux pump inhibition in Staphylococcus aureus [1]. The parent compound 6-benzyloxypyridine-3-boronic acid served as the baseline, and elongation of the alkyl linker to a 3-phenylpropoxy or 4-phenylbutoxy chain resulted in a 4-fold potentiation of ciprofloxacin activity. Although (2-methoxy-6-phenylpyridin-3-yl)boronic acid was not specifically tested in this panel, its 6-phenyl substitution pattern places it at a structurally relevant junction between the 6-benzyloxy lead and the optimized 6-phenylalkoxy derivatives, suggesting a testable hypothesis for improved potency through further linker optimization that is not accessible with non-arylated pyridine boronic acids.

Antimicrobial Resistance NorA Efflux Pump Structure-Activity Relationship

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid – Application Scenarios


Trisubstituted Pyridine Core Diversification

In medicinal chemistry programs where the target molecule mandates a 2-methoxy-6-phenylpyridin-3-yl motif, this boronic acid is the direct and only commercially viable coupling partner. The evidence confirms that isomeric boronic acids yield constitutionally distinct products (Section 3, Evidence Item 2), and the 2-methoxy group modulates coupling kinetics (Section 3, Evidence Item 3). Procurement of this specific compound is non-negotiable when the synthetic route has been validated on this building block.

NorA Efflux Pump Inhibitor Discovery

The compound serves as a starting point or fragment for exploring the SAR around 6-aryl-pyridine-3-boronic acids as NorA efflux pump inhibitors. The published class-level evidence indicates that 6-substitution is a productive vector for improving ciprofloxacin potentiation (Section 3, Evidence Item 5). A 6-phenyl substituted analog like this compound lies at a strategic structural position for further optimization through linker engineering, making it a rational procurement choice for anti-infective screening collections. [1]

PPAR Agonist Intermediates & Heterocyclic Library Synthesis

Patents describing PPAR agonist compounds cite 2-methoxy-6-phenylpyridine substructures among general formulas, and this boronic acid is a logical late-stage intermediate for introducing such fragments via Suzuki coupling. Its commercial availability at 95–98% purity supports direct use in library synthesis without additional purification, a practical procurement advantage when multiple analogs need to be generated in parallel. [2]

Process Scale-Up: Methoxy Steric Effects

For process chemists transitioning from discovery to pilot scale, the documented yield penalty associated with ortho-methoxy substituents (Section 3, Evidence Item 1) provides a quantitative basis for calculating required boronic acid equivalents and palladium catalyst loadings. Procuring this compound with a clear understanding of its steric profile—rather than substituting a less hindered analog—enables accurate cost modeling and avoids yield surprises during scale-up.

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